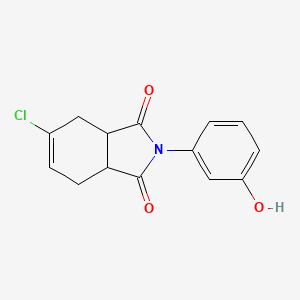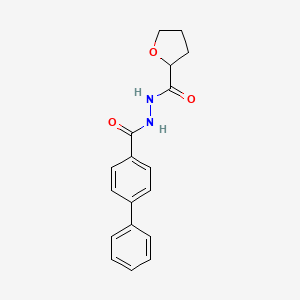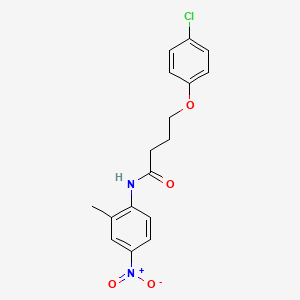![molecular formula C18H29NO6 B5215869 N-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate](/img/structure/B5215869.png)
N-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate, commonly known as DMPEA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMPEA belongs to the class of compounds known as beta-adrenergic agonists, which are known to have a variety of physiological effects.
科学研究应用
DMPEA has been studied for its potential therapeutic applications in a variety of fields, including cardiology, respiratory medicine, and neurology. In cardiology, DMPEA has been shown to have positive inotropic effects, which means it can increase the strength of heart contractions. This makes it a potential treatment for heart failure. In respiratory medicine, DMPEA has been shown to have bronchodilatory effects, which means it can help open up airways. This makes it a potential treatment for asthma. In neurology, DMPEA has been shown to have neuroprotective effects, which means it can protect neurons from damage. This makes it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
作用机制
DMPEA works by activating beta-adrenergic receptors, which are found in many different tissues throughout the body. When these receptors are activated, they can have a variety of effects depending on the tissue they are located in. For example, in the heart, beta-adrenergic receptor activation leads to increased heart rate and contractility. In the lungs, beta-adrenergic receptor activation leads to relaxation of smooth muscle, which helps open up airways.
Biochemical and Physiological Effects:
DMPEA has a variety of biochemical and physiological effects, depending on the tissue it is acting on. In the heart, DMPEA increases heart rate and contractility, which can improve cardiac output. In the lungs, DMPEA relaxes smooth muscle, which can help open up airways and improve breathing. In the brain, DMPEA has been shown to have neuroprotective effects, which can help protect neurons from damage.
实验室实验的优点和局限性
One advantage of using DMPEA in lab experiments is that it is a well-studied compound with a known mechanism of action. This makes it easier to design experiments and interpret results. However, one limitation is that DMPEA can have off-target effects, meaning it can activate other receptors in addition to beta-adrenergic receptors. This can make it difficult to isolate the effects of DMPEA on a specific tissue or pathway.
未来方向
There are many potential future directions for research on DMPEA. One area of interest is in the development of new treatments for heart failure, asthma, and neurodegenerative diseases. Another area of interest is in the development of new beta-adrenergic agonists that are more selective for specific tissues or pathways. Finally, there is interest in studying the long-term effects of DMPEA on various tissues and organs, as well as its potential for drug interactions with other medications.
合成方法
The synthesis of DMPEA involves the reaction of 3,4-dimethylphenol with ethylene oxide to form 2-(3,4-dimethylphenoxy)ethanol. This intermediate is then reacted with 2-chloro-N,N-dimethylpropanamine to form DMPEA. The oxalate salt of DMPEA is formed by reacting DMPEA with oxalic acid.
属性
IUPAC Name |
N-[2-[2-(3,4-dimethylphenoxy)ethoxy]ethyl]-2-methylpropan-2-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO2.C2H2O4/c1-13-6-7-15(12-14(13)2)19-11-10-18-9-8-17-16(3,4)5;3-1(4)2(5)6/h6-7,12,17H,8-11H2,1-5H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGVZMSRIMJLZRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCOCCNC(C)(C)C)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[2-(3,4-dimethylphenoxy)ethoxy]ethyl]-2-methylpropan-2-amine;oxalic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-N-[1-(2,5-dimethoxyphenyl)ethyl]benzamide](/img/structure/B5215789.png)

![ethyl 2-benzyl-3-[(4-chlorobenzyl)amino]-3-oxopropanoate](/img/structure/B5215797.png)
![2-[4-(3-chlorobenzoyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B5215805.png)
![2-[1-(2-fluorobenzyl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]-N-isopropylacetamide](/img/structure/B5215811.png)
![ethyl 4-{[N-(4-propoxybenzoyl)-beta-alanyl]amino}butanoate](/img/structure/B5215816.png)
![1-[4-(4-hydroxy-1-butyn-1-yl)benzyl]-N-[3-(1H-pyrazol-1-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B5215819.png)


![1-[(3,4-dimethoxybenzyl)oxy]-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5215843.png)
![2-[2-(2-allylphenoxy)ethoxy]-5-chlorobenzaldehyde](/img/structure/B5215871.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)benzoyl]-1-piperazinyl}pyridazine](/img/structure/B5215882.png)
![N-(2,4-difluorophenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5215887.png)
